molecular formula C9H7NO B1493623 Isoquinolin-6-ol CAS No. 7651-82-3

Isoquinolin-6-ol

Cat. No. B1493623
CAS RN: 7651-82-3
M. Wt: 145.16 g/mol
InChI Key: GPVPDRHTRGTSIH-UHFFFAOYSA-N
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Description

Isoquinolin-6-ol, also known as 6-Hydroxyisoquinoline, is a white to light yellow crystal powder . It is used in proteomics research, particularly in the preparation of isoquinoline derivatives which act as protease inhibitors against trypsin .


Synthesis Analysis

Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other methods include the use of aromatic aldehydes and aminoacetal in producing isoquinolines by cyclization under acidic conditions .


Molecular Structure Analysis

The molecular formula of Isoquinolin-6-ol is C9H7NO . It has a molecular weight of 145.16 . The structure consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Chemical Reactions Analysis

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .


Physical And Chemical Properties Analysis

Isoquinolin-6-ol has a density of 1.3±0.1 g/cm3, a boiling point of 332.1±15.0 °C at 760 mmHg, and a melting point of 220ºC . It has a molar refractivity of 43.77 and a topological polar surface area (TPSA) of 33.12 Ų .

Scientific Research Applications

  • Nucleic Acid-Binding Applications and Drug Design : Isoquinoline alkaloids, including Isoquinolin-6-ol derivatives, have shown potential in interacting with nucleic acids, which can be exploited in drug design. These interactions are significant for developing new compounds with therapeutic applications, particularly in cancer treatment (Bhadra & Kumar, 2011).

  • Broad Pharmacological Properties : Isoquinoline N-oxide alkaloids from various plants exhibit a range of biological activities, including antimicrobial, antibacterial, antitumor, and other pharmacological effects. These compounds are being explored for new potential applications in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

  • Selective Renal Vasodilator Properties : Isoquinolin-3-ol derivatives have been studied for their selective renal vasodilating profile, which indicates potential applications in treating kidney-related cardiovascular conditions (Kanojia et al., 1989).

  • Role in Drug Discovery and Clinical Applications : Isoquinoline analogs are structurally diverse and have a wide range of biological characteristics, making them a focus of therapeutic research for ailments like tumors, respiratory diseases, infections, and cardiovascular diseases (Luo et al., 2020).

  • Anticancer Effects : Isoquinoline alkaloids-enriched herbal plants have been traditionally used for their anti-inflammatory, antimicrobial, and analgesic effects. Recent research suggests their potential in cancer treatment through mechanisms like cell cycle arrest, apoptosis, and autophagy (Yun et al., 2021).

  • Marine Sponge Derivatives with Cytotoxic Properties : Isoquinoline alkaloids isolated from marine sponges have shown cytotoxicity against human tumor cell lines, indicating potential applications in cancer therapy (Rashid, Gustafson, & Boyd, 2001).

Safety And Hazards

Isoquinolin-6-ol is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVPDRHTRGTSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997883, DTXSID70901676
Record name Isoquinolin-6(2H)-one
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Record name NoName_812
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-6-ol

CAS RN

7651-82-3
Record name 6-Isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoquinolin-6-ol
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Record name Isoquinolin-6(2H)-one
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Record name Isoquinolin-6-ol
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Synthesis routes and methods I

Procedure details

6-Methoxyisoquinoline (16 g, 0.1M) and 48% aqueous HBr (600 ml) were refluxed together for 6 hours and the mixture was then evaporated to dryness in vacuo. The residue was dissolved in H2O and basified with solid Na2CO3. The resulting precipitated solid was filtered off and recrystallised from isopropanol to give 6-hydroxyisoquinoline (12 g, 82%), m.p. 218°-20° C. (lit.* 220° C.).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Heat a mixture of 6-methoxy-isoquinoline (2.1 g, 13.2 mmol) and pyridine hydrochloride (30 g) in a heavy walled screw cap sealed tube at 160° C. overnight. Cool to room temperature, add water and concentrated ammonium hydroxide to bring the pH of the mixture to 10-11, extract with ethyl acetate (4 times), wash the combined organic extracts with water (4 times), and concentrate under reduced pressure. Purification by medium pressure liquid chromatography eluting with 0-3% of 2N NH3/MeOH in dichloromethane afford the title compound (520 mg, 27%): δH (DMSO-d6, 400 MHz): 7.09 (s, 1H), 7.19 (dd, 1H, J=9, 2Hz),7.56(d, 1H, J=6 Hz),7.94 (d, 1H, J=9 Hz), 8.29 (d, 1H, J=6 Hz), 9.05 (s, 1H), 10.36 (s, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
S Singh, SL Cooper, JR Glenn, J Beresford… - RSC …, 2018 - pubs.rsc.org
… Interestingly both 1-(1H-1,3-benzodiazol-2-yl)isoquinolin-6-ol 17 and 3-(6-methyl-1H-1,3-benzodiazol-2-yl)isoquinolin-6-ol 37 both showed better (although still limited) binding to NLuc …
Number of citations: 6 pubs.rsc.org
W Chen, R Zhang, Y Chen, P Yu, Y Lan, H Xu, S Lei - Molecular diversity, 2023 - Springer
… Compound 4 reacted with BBr 3 regioselectively and generated the key intermediate 5, any by-product of 3-chloro-isoquinolin-6-ol was detected by TLC or separated by column …
Number of citations: 3 link.springer.com
XJ Wang, Q Zhang, YR Peng, L Li, J Qu… - Journal of Asian …, 2019 - Taylor & Francis
Two new azafluoranthene alkaloids (1 and 2), and a new phytoecdysone (3), were isolated from the stems of Cyclea barbata Miers, together with six known compounds (4–9). Their …
Number of citations: 8 www.tandfonline.com
MJ Vanden Eynden, K Kunchithapatham… - The Journal of …, 2010 - ACS Publications
Calcium bis-1,1,1,3,3,3-hexafluoroisopropoxide is shown to be an effective catalyst for Pictet−Spengler reactions of 3-hydroxyphenethylamine and 3-hydroxy-4-methoxyphenethylamine …
Number of citations: 47 pubs.acs.org
Y Liu, L Qing, C Meng, J Shi, Y Yang… - Journal of medicinal …, 2017 - ACS Publications
To discover new phenanthroindolizidine and phenanthroquinolizidine alkaloids as potential anticancer drug candidates, non-natural 6-O-desmethylcryptopleurine (2) and its derivatives …
Number of citations: 34 pubs.acs.org
R Kucznierz, J Dickhaut, H Leinert… - Synthetic …, 1999 - Taylor & Francis
Improved procedures for large scale preparation of oxy-substituted isoquinoiines are reported. Moreover, a simple and convenient protocol for alkaline work-up of titanium containing …
Number of citations: 22 www.tandfonline.com
D Ravishankar, KA Watson, F Greco, HMI Osborn - Rsc Advances, 2016 - pubs.rsc.org
… ]-1,2,3,4-tetrahydro-isoquinolin-6-ol) into the prepared target … ]-1,2,3,4-tetrahydro-isoquinolin-6-ol (PDB code-1UOM, 2.28 Å … ]-1,2,3,4-tetrahydro-isoquinolin-6-ol was extracted from the …
Number of citations: 32 pubs.rsc.org
J Dingemanse, P Hoever, M Hoch, A Treiber… - Drug Metabolism and …, 2013 - ASPET
Almorexant [(2R)-2-{(1S)-6, 7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide], a tetrahydroisoquinoline derivative, is a …
Number of citations: 9 dmd.aspetjournals.org
A Munir, S Azam, A Mehmood, Z Khan, A Mehmood… - Drug Des, 2016 - academia.edu
… 1UOM is a 3D structure of ESR1 protein in complex with 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinolin-6-ol ligand with a molecular formula C28 H32N2O2…
Number of citations: 17 www.academia.edu
K Indhumathi, M Chandrasekaran, K Sakthivel… - Forestry …, 2022 - researchgate.net
Naringi crenulata (Roxb.) Nicolson belongs to the family Rutaceae is a wild relative of Citrus species. It is distributed in India, Pakistan, Bangladesh, Sri Lanka, Myanmar, Indo-China, …
Number of citations: 0 www.researchgate.net

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